molecular formula C13H16O2 B3109274 3-(3-Methoxyphenyl)cyclohexanone CAS No. 171046-93-8

3-(3-Methoxyphenyl)cyclohexanone

Cat. No. B3109274
Key on ui cas rn: 171046-93-8
M. Wt: 204.26 g/mol
InChI Key: ITELCHXDAYGAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06069176

Procedure details

Grignard reagent was prepared from magnesium (2.8 g) and 3-bromoanisole (22.0 g) in tetrahydrofuran (50 ml) in the presence of iodine, and a catalytic amount of copper (I) bromide (CuBr, 0.83 g) was added thereto. A tetrahydrofuran (10 ml) solution containing 2-cyclohexen-1-one (9.6 g) was also added dropwise while stirring on ice. After stirring at room temperature for 3 hours, hydrochloric acid was added, and extraction was performed with ethyl acetate. After drying with anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure to produce a light yellow oily substance which was then separated and purified by silica gel column chromatography (n-hexane:ethyl acetate=5:1) to give 9.7 g of 3-(3-methoxyphenyl)cyclohexanone (47.6% yield).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
copper (I) bromide
Quantity
0.83 g
Type
catalyst
Reaction Step Three
Quantity
9.6 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:4]=[C:5]([O:9][CH3:10])[CH:6]=[CH:7][CH:8]=1.II.[C:13]1(=[O:19])[CH2:18][CH2:17][CH2:16][CH:15]=[CH:14]1.Cl>O1CCCC1.[Cu]Br>[CH3:10][O:9][C:5]1[CH:4]=[C:3]([CH:15]2[CH2:16][CH2:17][CH2:18][C:13](=[O:19])[CH2:14]2)[CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
[Mg]
Name
Quantity
22 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
copper (I) bromide
Quantity
0.83 g
Type
catalyst
Smiles
[Cu]Br
Step Four
Name
Quantity
9.6 g
Type
reactant
Smiles
C1(C=CCCC1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
while stirring on ice
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was also added dropwise
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to produce a light yellow oily substance which
CUSTOM
Type
CUSTOM
Details
was then separated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (n-hexane:ethyl acetate=5:1)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1CC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: PERCENTYIELD 47.6%
YIELD: CALCULATEDPERCENTYIELD 47.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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